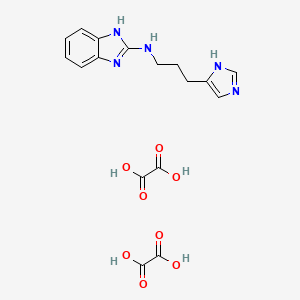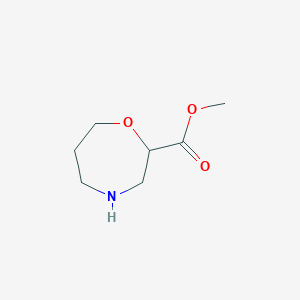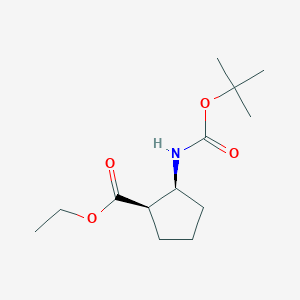
(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The benzothiadiazine dioxide scaffold, which is part of the compound’s structure, has been reported to exhibit antimicrobial properties . This suggests that our compound could be investigated for its potential use as an antimicrobial agent. Research could focus on synthesizing derivatives and testing them against a range of pathogenic bacteria and fungi to determine their efficacy and spectrum of activity.
Antiviral Applications
Similar structures have shown promise in antiviral research . The compound could be studied for its effectiveness against various viral infections. This might involve the development of assays to test its inhibitory action on viral replication or its ability to interfere with virus-host cell interactions.
Antidiabetic Potential
The benzothiadiazine dioxide ring has also been associated with antidiabetic activity . Research could be directed towards understanding how the compound affects glucose metabolism or insulin secretion, with the aim of developing new therapeutic agents for diabetes management.
Anticancer Research
There is evidence to suggest that benzothiadiazine dioxides may have anticancer properties . The compound could be studied for its ability to inhibit cancer cell growth, induce apoptosis, or enhance the efficacy of existing chemotherapy agents. This would involve extensive in vitro and in vivo studies to assess its therapeutic potential.
AMPA Receptor Modulation
AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulating these receptors can have significant neurological implications . The compound could be researched for its potential as an AMPA receptor modulator, which might lead to new treatments for neurological disorders such as epilepsy or neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-2-3-11-10(8-9)14-15-12(21(11,18)19)13(17)16-4-6-20-7-5-16/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCQVHJOZPZJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















